molecular formula C10H11N3S2 B1676852 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine

5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1676852
M. Wt: 237.3 g/mol
InChI Key: KFLNRVSOQJTXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171). It has been studied for its potential effects on anxiety-like behavior and fear conditioning in animal models. The compound has a molecular weight of 237.34 and a chemical formula of C10H11N3S2 .

Mechanism of Action

Target of Action

MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171) . GPR171 is a protein that in humans is encoded by the GPR171 gene. It is involved in various physiological processes, including regulation of food intake and anxiety-like behavior.

Mode of Action

As a GPR171 antagonist, MS21570 binds to the GPR171 receptor and inhibits its activity . This inhibition prevents the receptor from responding to its natural ligands, thereby modulating the physiological processes that the receptor is involved in.

Biochemical Pathways

By inhibiting GPR171, MS21570 can potentially affect these processes, which include regulation of food intake and anxiety-like behavior .

Result of Action

MS21570 has been shown to reduce anxiety-like behavior and fear conditioning in mice . This suggests that it may have potential therapeutic applications in the treatment of anxiety disorders.

Biochemical Analysis

Biochemical Properties

5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with matrix metalloproteinases (MMP-2 and MMP-9), where this compound has been shown to inhibit their activity . This inhibition is crucial as MMPs are involved in the degradation of extracellular matrix components, and their dysregulation is associated with various pathological conditions, including cancer and fibrosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exhibit cytotoxic effects on various cancer cell lines, including MCF-7, HepG2, A549, and HeLa . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of matrix metalloproteinases, leading to altered cell migration and invasion, which are critical processes in cancer progression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with MMP-2 and MMP-9 involves binding to the active sites of these enzymes, thereby inhibiting their activity . This inhibition results in decreased degradation of extracellular matrix components, which can impact processes such as angiogenesis and metastasis in cancer.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound maintains its stability under controlled conditions, but its effects can vary over time. Long-term studies have shown that this compound can lead to sustained inhibition of MMP activity, which may result in prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and metastasis. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Its localization and accumulation within tissues can impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches its intended site of action . This precise localization is essential for the compound’s effectiveness in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MS21570 involves the reaction of N-methyl-1,3,4-thiadiazol-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of MS21570 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: MS21570 is unique due to its high selectivity for GPR171 and its well-documented effects on anxiety-like behavior and fear conditioning. Unlike other compounds, MS21570 has been extensively studied in animal models, providing a robust understanding of its pharmacological properties .

Properties

IUPAC Name

5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLNRVSOQJTXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of sodium ethoxide in ethanol (prepared by adding 13.5 g of anhydrous sodium methoxide to 300 ml of absolute ethanol) was added 31 g of 2-methylamino-5-mercapto-1,3,4-thiadiazole. After stirring for 15 min. at room temperature, 36 g of benzyl bromide was added to the homogeneous solution and the reaction heated to reflux of 4 hrs. At the end of the reflux period, most of the ethanol was removed at reduced pressure, water was added and the reaction extracted with ethyl acetate, which was washed with water and saturated NaCl, then dried over Na2SO4. Removal of the solvent gave a viscous oil which was crystallized from a mixture of ether and petroleum ether to give 29.7 g of 2-methylamino-5-benzylthio-1,3,4-thiadiazole, MP 87°-89° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.